molecular formula C26H34N6O B2559658 {4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-cyclohexylpiperazino)methanone CAS No. 1775379-59-3

{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-cyclohexylpiperazino)methanone

Cat. No.: B2559658
CAS No.: 1775379-59-3
M. Wt: 446.599
InChI Key: PLPDDTGLKKEUCL-UHFFFAOYSA-N
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Description

{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-cyclohexylpiperazino)methanone is a useful research compound. Its molecular formula is C26H34N6O and its molecular weight is 446.599. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis and chemical reactions of pyrazolo[1,5-a]pyrazine derivatives, highlighting their versatility in creating functionally substituted compounds. For instance, cyclocondensations involving aminoazoles have led to the formation of partially hydrogenated pyrazolo-, triazolo[1,5-a]-pyrimidin-5-ones, and other derivatives, indicating a route for functional diversification and potential utility in developing novel compounds with varied biological activities (Lipson et al., 2007).

Antimicrobial Activity

The antimicrobial properties of novel heterocycles, including azolo-as-triazines derived from aminoazoles, have been reported. Such compounds have shown specific in vitro antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents (Novinson et al., 1976).

Antiviral and Antimicrobial Activities

Pyrazolo[3,4-d]pyrimidine analogues have been investigated for their antiviral activities, with certain compounds demonstrating efficacy against human cytomegalovirus and herpes simplex virus type 1. This points to the potential of pyrazolo[1,5-a]pyrazine derivatives in antiviral therapy (Saxena et al., 1990).

Pharmacological Applications

The structural exploration of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors highlights the therapeutic potential of pyrazolo[1,5-a]pyrazine derivatives in treating cognitive deficits associated with various neurological and neuropsychiatric diseases. Such compounds, exemplified by ITI-214, have shown picomolar inhibitory potency and are under clinical development (Li et al., 2016).

Properties

IUPAC Name

[4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl]-(4-cyclohexylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O/c1-20-18-32-24(25(27-20)29(2)19-21-9-5-3-6-10-21)17-23(28-32)26(33)31-15-13-30(14-16-31)22-11-7-4-8-12-22/h3,5-6,9-10,17-18,22H,4,7-8,11-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPDDTGLKKEUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)N3CCN(CC3)C4CCCCC4)C(=N1)N(C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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